MK-9470
Overview
Description
MK-9470 is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a cyanophenyl group, a fluoroethoxyphenyl group, and a pyridinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core propanamide structure followed by the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Propanamide Core: This step might involve the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.
Introduction of Functional Groups: The cyanophenyl, fluoroethoxyphenyl, and pyridinyl groups can be introduced through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and other functional groups makes it susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can target specific functional groups such as the nitrile group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure might make it a candidate for studying biological interactions and pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
Influence on Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Propanamide Derivatives: Other propanamide derivatives with different functional groups.
Aromatic Compounds: Compounds with similar aromatic structures, such as benzamides or phenylacetamides.
Fluoroethoxy Compounds: Compounds containing the fluoroethoxy group, which might have similar chemical properties.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which can impart distinct chemical and biological properties. Its specific structure might offer advantages in terms of reactivity, stability, or biological activity compared to similar compounds.
Properties
CAS No. |
947371-30-4 |
---|---|
Molecular Formula |
C29H32FN3O3 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-fluoroethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide |
InChI |
InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1 |
InChI Key |
XIYPJXKEMLKFMD-HFZDXXHNSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |
Appearance |
Solid powder |
947371-30-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((18)F)MK-9470 18F-MK-9470 MK-9470 N-(2-(3-cyano-phenyl)-3-(4-(2-(18F)fluorethoxy)phenyl)-1-methylpropyl)-2-(5-methyl-2-pyridyloxy)-2-methylproponamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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